4-Amino-2-methylpentan-2-ol
Description
However, several structurally related amino-alcohols with variations in substituent positions, stereochemistry, and branching are documented. These analogs share functional groups (amino and hydroxyl) on a pentanol backbone, making them valuable for comparative analysis. This article focuses on synthesizing a detailed comparison of these analogs, leveraging available data to infer properties and applications relevant to the hypothetical target compound.
Properties
CAS No. |
70772-78-0 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
4-amino-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)4-6(2,3)8/h5,8H,4,7H2,1-3H3 |
InChI Key |
LYLPRVUTJGLNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on molecular features, synthesis, and applications:
4-Amino-2,4-dimethylpentan-2-ol
- CAS No.: 91875-44-4
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.218 g/mol
- Structure : Features a tertiary alcohol (C2-OH) and a primary amine (C4-NH₂), with methyl groups at C2 and C4.
5-Amino-4-methylpentan-2-ol
- CAS No.: 1333608-52-8
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Structure : Secondary alcohol (C2-OH) and primary amine (C5-NH₂), with a methyl group at C4.
- Research Relevance : Documented in PubChem (CID 53621937), indicating its use in academic or industrial research. The linear chain may favor solubility in polar solvents compared to branched analogs .
(2S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)
- CAS No.: Not explicitly provided (see synonyms in ).
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Structure : Primary alcohol (C1-OH) and primary amine (C2-NH₂) with a methyl group at C4. The (S)-stereochemistry is critical for chiral applications.
- Applications : Widely used in peptide synthesis and as a precursor for chiral ligands or catalysts. Its stereochemical purity is emphasized in asymmetric synthesis .
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol
- CAS No.: 1247914-82-4
- Molecular Formula: C₁₂H₂₇NO
- Molecular Weight : 201.36 g/mol
- Structure : Complex branching with a secondary amine (C2-NH) linked to a 3-methylpentan-2-yl group and a methyl group at C4.
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol
- CAS No.: 1155073-68-9
- Molecular Formula: C₁₂H₂₇NO
- Molecular Weight : 201.36 g/mol
- Structure : Similar to the above but with a 4-methylpentan-2-yl substituent.
- Research Use : Listed in academic compound libraries (e.g., AKOS010490419), suggesting exploratory applications in medicinal chemistry .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
